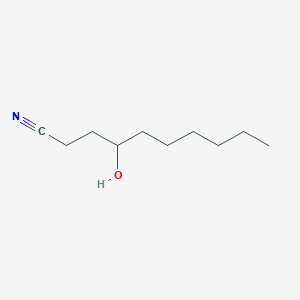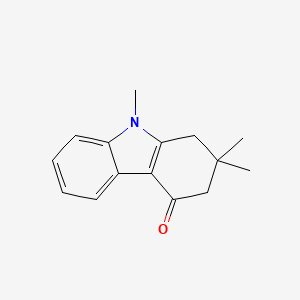
2,2-Dichloroethenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroethenyl methyl carbonate is an organic compound with the molecular formula C4H4Cl2O3. It is a derivative of dimethyl carbonate and is characterized by the presence of two chlorine atoms attached to the ethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl methyl carbonate typically involves the reaction of dimethyl carbonate with a chlorinated ethylene derivative under controlled conditions. One common method is the reaction of dimethyl carbonate with 1,1-dichloroethylene in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl methyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the carbonate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Hydrolysis: Alcohols and carbon dioxide.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
2,2-Dichloroethenyl methyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Employed in the production of specialty polymers and resins.
Pharmaceuticals: Investigated for potential use in drug development and as a building block for active pharmaceutical ingredients.
Environmental Chemistry: Studied for its potential use in the degradation of environmental pollutants
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl methyl carbonate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms makes the ethylene group highly reactive, facilitating nucleophilic attacks. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming alcohols. These reactions are crucial for its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Carbonate: A less chlorinated analogue with similar reactivity but lower toxicity.
Methyl 2-octynoate: Another carbonate derivative with different functional groups and applications.
Uniqueness
2,2-Dichloroethenyl methyl carbonate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to other carbonate derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
21985-71-7 |
|---|---|
Molecular Formula |
C4H4Cl2O3 |
Molecular Weight |
170.98 g/mol |
IUPAC Name |
2,2-dichloroethenyl methyl carbonate |
InChI |
InChI=1S/C4H4Cl2O3/c1-8-4(7)9-2-3(5)6/h2H,1H3 |
InChI Key |
JHSKBWHWHNCASE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


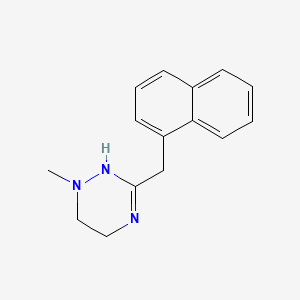
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
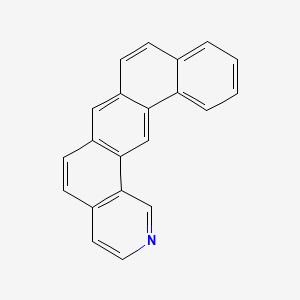
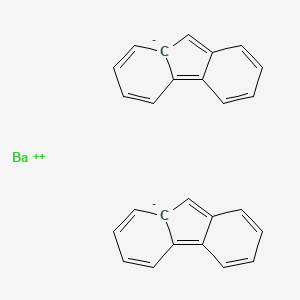

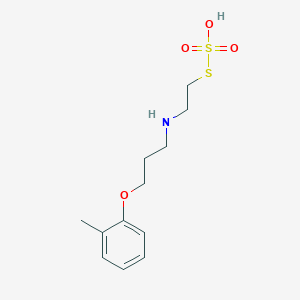

![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
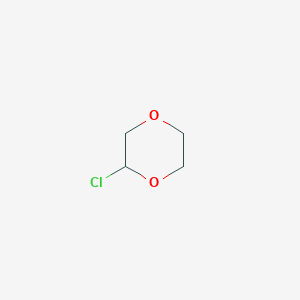
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)
